7-Hydroxycoumarin-4-acetic acid

Mitochondrial uncoupling ALDH2 Protonophore

Researchers requiring reproducible fluorescent labeling or pH monitoring often encounter batch-to-batch variability and solubility limitations that compromise assay integrity. 7-Hydroxycoumarin-4-acetic acid (UB-4) resolves these challenges with defined fluorescence (λex 367/λem 455 nm), aqueous solubility at pH ≥6, and a physiological pKa of 7.8. As the essential scaffold for ALDH2-sensitive mitochondrial uncouplers and fluorogenic enzyme substrates, it ensures protocol fidelity. • Consistent blue fluorescence (λem 455 nm) for sensitive bioconjugate detection • Direct carboxyl-mediated conjugation eliminates DMF/DMSO co-solvent denaturation • Standardized 97% HPLC purity with cold-chain shipping preserves long-term stability

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 6950-82-9
Cat. No. B029778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxycoumarin-4-acetic acid
CAS6950-82-9
Synonyms7-Hydroxy-2-oxo-2H-1-benzopyran-4-acetic Acid;  Umbelliferone-4-acetic Acid;  NSC 642907;  NSC 65625; 
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O
InChIInChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14)
InChIKeyBNHPMQBVNXMPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxycoumarin-4-acetic Acid Procurement Guide


7-Hydroxycoumarin-4-acetic acid (also known as Umbelliferone-4-acetic acid, UB-4) is a hydroxylated coumarin derivative bearing an acetic acid moiety at the 4-position of the coumarin core. It exhibits intrinsic blue fluorescence with excitation/emission maxima of λex 367 nm / λem 455 nm in 0.1 M Tris buffer at pH 9.0 [1]. The compound is widely employed as a fluorescent pH indicator (pKa = 7.8), an amine-reactive labeling reagent for peptides and proteins, and a core scaffold for synthesizing tissue-specific mitochondrial uncouplers . Its carboxylic acid functional group enables facile conjugation to biomolecules or further derivatization into esters with tunable lipophilicity [2].

1 Fluorescent pH indicator for physiological-range studies
2 Aqueous amine-reactive labeling reagent for biomolecules
3 Scaffold for ALDH2-dependent soft mitochondrial uncouplers
4 Ionic liquid matrix component for MALDI-TOF MS

Why 7-Hydroxycoumarin-4-acetic Acid Cannot Be Substituted


In-class substitution among 7-hydroxycoumarin derivatives introduces substantial functional divergence that directly compromises assay performance and experimental reproducibility. The position of the carboxylic acid substituent on the coumarin core dictates protonophoric potency, tissue-specific uncoupling patterns, and enzymatic hydrolysis susceptibility. Specifically, UB-4 esters (derived from 7-hydroxycoumarin-4-acetic acid) exhibit ALDH2-dependent recoupling in liver mitochondria [1], whereas UB-3 esters (derived from 7-hydroxycoumarin-3-carboxylic acid) produce stronger uncoupling at submicromolar concentrations and different tissue-selectivity profiles [2]. Similarly, the 4-acetic acid moiety confers aqueous solubility at pH ≥ 6 and enables direct carboxyl-mediated conjugation chemistry, which is absent in simple 4-methylumbelliferone [3]. Procurement of an incorrect positional isomer or analog therefore risks invalidating established protocols, altering signal-to-noise ratios in fluorescence assays, or generating misleading structure-activity relationship (SAR) data.

7-Hydroxycoumarin-4-acetic Acid
Analog Risk
4-acetic acid position associated with ALDH2-catalyzed recoupling in liver mitochondria
3-carboxylic acid isomer may exhibit sustained depolarization without ALDH2-dependent recovery
Aqueous solubility profile supports direct aqueous-phase conjugation
4-methyl analog without carboxyl requires organic co-solvents, potentially altering protein stability
pKa near physiological range enables pH-responsive studies
3-carboxylic acid derivative pKa may shift out of physiological detection range

7-Hydroxycoumarin-4-acetic Acid Performance Evidence


ALDH2-Dependent Recoupling in Mitochondria

Alkyl esters of 7-hydroxycoumarin-4-acetic acid (UB-4 esters) exhibit a unique self-limiting uncoupling profile in rat liver mitochondria (RLM) characterized by rapid depolarization followed by membrane potential recovery on a minute time scale. This recoupling is driven by hydrolysis of UB-4 esters catalyzed by mitochondrial aldehyde dehydrogenase (ALDH2) [1]. In contrast, UB-3 esters (derived from 7-hydroxycoumarin-3-carboxylic acid) do not undergo this ALDH2-mediated hydrolysis in liver and produce stronger uncoupling at submicromolar concentrations [2]. The UB-4 scaffold thus enables soft uncoupling with inherent hepatocyte safety, whereas UB-3 esters produce sustained depolarization.

Uncoupling kinetics
Head-to-head
UB-4 esters: transient depolarization with ALDH2-dependent membrane potential recovery; UB-3 esters: sustained depolarization
Supports design of soft uncouplers with liver-specific recoupling context
Rat liver mitochondria model; ALDH2 inhibitor validation
Mitochondrial uncoupling ALDH2 Protonophore Oxidative phosphorylation

Aqueous Solubility for Direct Conjugation

7-Hydroxycoumarin-4-acetic acid demonstrates solubility in water at pH ≥ 6 [1], a property conferred by the ionizable 4-acetic acid moiety. This contrasts with 4-methylumbelliferone (4-MU), which lacks the carboxylic acid group and requires organic co-solvents such as DMSO or DMF for dissolution and conjugation . The aqueous solubility of 7-hydroxycoumarin-4-acetic acid permits direct covalent labeling of amine-specific peptides and proteins in buffered aqueous media without introducing solvent artifacts.

Aqueous solubility
Class-level
Soluble in water at pH ≥ 6; 4-MU requires DMF/DMSO
Enables co-solvent-free bioconjugation in buffered media
Supplier data; verify conjugation efficiency
Fluorescent labeling Protein conjugation pH indicator Aqueous solubility

Fluorescent pH Indicator for Physiological Range

7-Hydroxycoumarin-4-acetic acid functions as a fluorescent pH indicator with a reported pKa of 7.8 [1]. This pKa value positions the dye's transition range directly within the physiological pH window (pH 7.0–8.0), enabling sensitive detection of pH shifts in biological systems. In contrast, 7-hydroxycoumarin (umbelliferone) exhibits a pKa of approximately 7.5–7.7 [2], while 7-hydroxycoumarin-3-carboxylic acid has a predicted pKa of approximately 4.24 , rendering it fully deprotonated and less responsive in the physiological range.

pH sensing pKa
Cross-study comparable
pKa 7.8 (Tris buffer); comparator umbelliferone pKa ~7.5–7.7; 3-COOH derivative ~4.2
Physiological pH monitoring window context
Fluorescence readout at 367/455 nm
Fluorescent pH indicator Ratiometric sensing Physiological pH

UB-4 Ester Synthesis Yield Baseline

The synthesis of alkyl esters of 7-hydroxycoumarin-4-acetic acid (UB-4 esters) proceeds with moderate yields of approximately 30% under standard acylation conditions [1]. This reproducible synthetic efficiency establishes a quantifiable baseline for procurement planning and in-house derivatization. For comparison, the 3-carboxylic acid isomer (UB-3) requires distinct synthetic routes due to differing reactivity of the carboxyl position, with reported yields varying based on alkyl chain length and coupling method [2]. The established ~30% yield for UB-4 esters enables accurate material requirement calculations and cost projections.

Synthetic yield
Supporting evidence
~30% yield under standard acylation
Material planning and cost projection baseline
Route-dependent; verify in-house
Ester synthesis Uncoupler derivatives Synthetic yield ALDH2 substrate

Ionic Liquid Matrix for MALDI-TOF MS

7-Hydroxycoumarin-4-acetic acid has been successfully employed as an ionic liquid matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) of proteins, peptides, and carbohydrates . This application leverages the compound‘s UV absorption (λmax 326 nm in MeOH) and ability to form homogeneous liquid matrices. In contrast, conventional solid matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) often produce heterogeneous crystal formation and 'sweet spot' issues [1]. The ionic liquid formulation based on 7-hydroxycoumarin-4-acetic acid provides improved shot-to-shot reproducibility and reduced need for recrystallization.

MALDI matrix
Class-level
Homogeneous liquid deposition; improved shot-to-shot reproducibility vs solid matrices
May streamline MALDI workflows for proteomics
Matrix performance requires validation
MALDI-TOF MS Ionic liquid matrix Protein analysis Peptide analysis

Optimal Use Cases for 7-Hydroxycoumarin-4-acetic Acid


Self-Limiting Mitochondrial Uncouplers

7-Hydroxycoumarin-4-acetic acid serves as the preferred starting scaffold for synthesizing alkyl esters (UB-4 esters) that exhibit ALDH2-catalyzed hydrolysis and subsequent recoupling in liver mitochondria. This self-limiting uncoupling property, documented in isolated rat liver mitochondria where membrane potential recovers within minutes following UB-4 ester addition, provides an inherent safety mechanism against sustained mitochondrial depolarization in hepatic tissue . The UB-4 scaffold is therefore indicated for therapeutic uncoupler programs targeting metabolic disorders, obesity, or neurodegeneration where liver-specific soft uncoupling is desired. Researchers should avoid substituting with 7-hydroxycoumarin-3-carboxylic acid (UB-3), which produces stronger and sustained uncoupling without the ALDH2-dependent safety switch .

Aqueous Fluorescent Labeling of Biomolecules

The carboxylic acid moiety at the 4-position confers water solubility at pH ≥ 6 , enabling direct conjugation of 7-hydroxycoumarin-4-acetic acid to amine-specific peptides, proteins, and other biological molecules in buffered aqueous media. This eliminates the requirement for DMF or DMSO co-solvents that are typically necessary for dissolving and conjugating 4-methylumbelliferone or other non-carboxylated coumarin analogs. The compound produces blue fluorescence (λem 455 nm) upon excitation at 367 nm, facilitating sensitive detection of labeled conjugates in biochemical assays . This application scenario is ideal for laboratories seeking to minimize solvent-induced protein denaturation and streamline fluorescent labeling workflows.

Physiological pH Monitoring and Sensing

With a pKa of 7.8 , 7-hydroxycoumarin-4-acetic acid is optimally positioned for detecting pH fluctuations within the physiological range (pH 7.0–8.0). The compound's fluorescence intensity and/or spectral properties respond to protonation state changes, enabling ratiometric or intensity-based pH sensing in cellular compartments, microenvironments, and in vitro biochemical assays. The 4-acetic acid derivative offers a pKa approximately 0.1–0.3 units higher than unsubstituted umbelliferone, providing a distinct operational window for pH measurement . This scenario is particularly relevant for researchers investigating pH-dependent enzymatic activities, lysosomal function, or acidosis-related pathologies.

Enzyme Substrates for Lysosomal Disease Diagnostics

7-Hydroxycoumarin-4-acetic acid has been employed as a key synthetic intermediate in the development of specific enzyme substrates for Maroteaux-Lamy syndrome (MPS VI) and Morquio A syndrome (MPS IVA) . The carboxylic acid functional group enables conjugation to sulfated monosaccharide moieties, producing fluorogenic substrates that release fluorescent coumarin upon enzymatic cleavage. This application leverages the compound's established fluorescence properties (λex 367 nm / λem 455 nm) and aqueous compatibility to generate high-sensitivity diagnostic reagents for newborn screening and enzyme replacement therapy monitoring.

Application
Selection Property
Validation Focus
Mitochondrial uncoupling research (liver model)
ALDH2-dependent recoupling scaffold
Membrane potential recovery kinetics in liver mitochondria
Fluorescent biomolecule labeling
Water solubility without organic co-solvent
Conjugation efficiency and protein integrity in aqueous buffer
Physiological pH sensing
pKa near physiological range
Fluorescence pH response in biological models
Lysosomal enzyme activity research (MPS models)
Carboxyl linkage for fluorogenic substrates
Substrate specificity and signal in disease-model lysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxycoumarin-4-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.